
An In-depth Technical Guide to the Chemical
Properties of (1-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (1-Aminocyclobutyl)methanol

Cat. No.: B068218 Get Quote

Abstract
(1-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in the

fields of medicinal chemistry and drug discovery. Its unique strained cyclobutane core, coupled

with the primary amine and hydroxymethyl functionalities, imparts distinct conformational

constraints and physicochemical properties that are highly sought after in the design of novel

therapeutics. This guide provides a comprehensive overview of the chemical properties of (1-
Aminocyclobutyl)methanol, including its synthesis, spectral characterization, reactivity, and

applications. It is intended to be a valuable resource for researchers, scientists, and drug

development professionals engaged in the exploration of innovative molecular scaffolds.

Introduction: The Significance of the Cyclobutane
Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged

scaffold in modern medicinal chemistry. Its inherent ring strain, a consequence of both angle

and torsional strain, results in a three-dimensional geometry that is significantly different from

that of its more common five- and six-membered carbocyclic counterparts. This unique

conformational rigidity allows for the precise positioning of substituents in space, enabling more

specific and potent interactions with biological targets. The incorporation of the (1-
Aminocyclobutyl)methanol moiety into a drug candidate can lead to improved metabolic

stability, enhanced binding affinity, and novel intellectual property positions.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of (1-Aminocyclobutyl)methanol
is essential for its effective utilization in synthesis and drug design. While extensive

experimental data for the free base is not widely published, the properties of its more common

hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of (1-Aminocyclobutyl)methanol and its Hydrochloride

Salt

Property
(1-
Aminocyclobutyl)m
ethanol (Free Base)

(1-
Aminocyclobutyl)m
ethanol
hydrochloride

References

Molecular Formula C₅H₁₁NO C₅H₁₂ClNO [1]

Molecular Weight 101.15 g/mol 137.61 g/mol [1]

Appearance

Colorless to yellow to

brown liquid or semi-

solid

Solid [2]

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Solubility

Expected to be

soluble in water and

polar organic solvents

Soluble in water

pKa (predicted)
~9.5 (amine), ~16

(alcohol)

Topological Polar

Surface Area
46.3 Å² 46.3 Å² [3]

Note: Much of the publicly available data is computed, and experimental values for the free

base are scarce.
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Synthesis of (1-Aminocyclobutyl)methanol
The synthesis of (1-Aminocyclobutyl)methanol can be achieved through a multi-step process

starting from 1-aminocyclobutanecarboxylic acid. The key steps involve the protection of the

amino group, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis Pathway
A common and effective synthetic route is illustrated below. This pathway leverages the robust

Boc (tert-butyloxycarbonyl) protecting group for the amine, which can be readily removed under

acidic conditions.

Step 1: Boc Protection
Step 2: Reduction

1-Aminocyclobutanecarboxylic acid N-Boc-1-aminocyclobutanecarboxylic acid

(Boc)₂O, NaHCO₃

1,4-dioxane/H₂O (1-Aminocyclobutyl)methanol

1. LiAlH₄, THF
2. H₂O workup

3. Acidic workup (deprotection)

Click to download full resolution via product page

Caption: Synthetic pathway for (1-Aminocyclobutyl)methanol.

Experimental Protocols
This procedure details the protection of the amino group of 1-aminocyclobutanecarboxylic acid

using di-tert-butyl dicarbonate.

Materials:

1-Aminocyclobutanecarboxylic acid

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium bicarbonate (NaHCO₃)

1,4-Dioxane
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Water

Ethyl acetate (EtOAc)

1N Hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of

1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl

dicarbonate (4.5 g, 20.4 mmol) at 0°C.

Stir the reaction mixture for approximately 12 hours at room temperature.

After complete conversion of the starting material (monitored by TLC), wash the reaction

mixture with ethyl acetate (30 mL) to remove impurities.

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

Extract the aqueous layer with dichloromethane (2 x 40 mL).

Combine the organic extracts, wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure to yield the crude product.

Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-

hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white

solid.

Note: A specific, detailed experimental protocol for this reduction step is not readily available in

the public domain. The following is a general procedure based on the standard reduction of N-
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Boc protected amino acids using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly

reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel

in a controlled environment under an inert atmosphere. A subsequent acidic workup is required

to remove the Boc protecting group.

Materials:

N-Boc-1-aminocyclobutanecarboxylic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Water

15% aqueous sodium hydroxide (NaOH)

Anhydrous sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and

nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

Cool the suspension to 0°C in an ice bath.

Dissolve N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to

the LiAlH₄ suspension via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours, monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture to 0°C and carefully quench the excess

LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and

then more water (Fieser workup).
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with

THF.

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the Boc-protected (1-aminocyclobutyl)methanol.

For deprotection, dissolve the crude product in a suitable solvent (e.g., diethyl ether or

methanol) and treat with a solution of HCl until the evolution of gas ceases and the product

precipitates as the hydrochloride salt.

The free base can be obtained by neutralization of the hydrochloride salt with a suitable

base.

Spectral Characterization
Definitive spectral data (NMR, IR, MS) for (1-Aminocyclobutyl)methanol is not widely

available in peer-reviewed literature or common spectral databases. The following represents

predicted and expected spectral characteristics based on the structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

methylene protons of the cyclobutane ring, the methylene protons of the hydroxymethyl group,

and the protons of the amine and hydroxyl groups. The cyclobutane protons will likely appear

as complex multiplets in the upfield region. The hydroxymethyl protons would be a singlet, and

the amine and hydroxyl protons would be broad singlets, the chemical shifts of which would be

dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the

quaternary carbon of the cyclobutane ring attached to the amine and hydroxymethyl groups,

one for the methylene carbons of the cyclobutane ring, and one for the carbon of the

hydroxymethyl group.

Infrared (IR) Spectroscopy
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The IR spectrum of (1-Aminocyclobutyl)methanol is expected to display characteristic

absorption bands for the O-H and N-H stretching vibrations, C-H stretching and bending

vibrations, and C-O and C-N stretching vibrations.

Expected IR Absorption Bands:

O-H stretch: Broad band in the region of 3200-3600 cm⁻¹

N-H stretch: Medium to weak bands in the region of 3300-3500 cm⁻¹

C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹

C-O stretch: Strong band in the region of 1000-1200 cm⁻¹

Mass Spectrometry (MS)
The mass spectrum of (1-Aminocyclobutyl)methanol under electron ionization (EI) would

likely show a molecular ion peak (M⁺) at m/z 101. Common fragmentation patterns would

include the loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 70, and the loss

of an amino group (•NH₂) to give a fragment at m/z 85. The base peak could potentially be the

iminium ion formed by alpha-cleavage.

Chemical Reactivity and Applications
(1-Aminocyclobutyl)methanol is a bifunctional molecule, and its reactivity is dictated by the

primary amine and primary alcohol functional groups.

Reactivity Profile
N-Functionalization: The primary amine can readily undergo a variety of reactions, including

acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse

substituents.

O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or

carboxylic acid, or it can be converted to ethers, esters, or halides.

Ring Strain: The inherent strain of the cyclobutane ring can be exploited in ring-opening or

ring-expansion reactions under certain conditions, providing access to other carbocyclic and
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heterocyclic systems.

(1-Aminocyclobutyl)methanol

N-Acylation N-Alkylation O-Oxidation O-Esterification Ring Opening/Expansion

Click to download full resolution via product page

Caption: Reactivity profile of (1-Aminocyclobutyl)methanol.

Applications in Drug Discovery
The unique structural features of (1-Aminocyclobutyl)methanol make it an attractive building

block for the synthesis of novel pharmaceutical compounds. Its rigid framework can be used to

orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced selectivity

and potency. While specific examples of its incorporation into marketed drugs are not

prevalent, its use as an intermediate in the synthesis of bioactive molecules is an active area of

research. For instance, it can serve as a scaffold for the development of enzyme inhibitors,

receptor agonists or antagonists, and other therapeutic agents.

Safety and Handling
(1-Aminocyclobutyl)methanol hydrochloride is classified as harmful if swallowed and causes

skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore,

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood.

Conclusion
(1-Aminocyclobutyl)methanol is a valuable and versatile building block with significant

potential in medicinal chemistry. Its unique conformational properties, stemming from the

strained cyclobutane ring, offer a compelling strategy for the design of novel therapeutics.

While a comprehensive experimental dataset for the free base is currently lacking in the public
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domain, this guide provides a solid foundation for its synthesis, characterization, and

application. Further research into the experimental properties and reactivity of this compound

will undoubtedly unlock new opportunities for its use in the development of next-generation

pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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